

Dehydroaripiprazole Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Dehydroaripiprazole hydrochloride

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Dehydroaripiprazole hydrochloride is the primary active metabolite of the atypical antipsychotic aripiprazole.^{[1][2][3][4]} It is a significant contributor to the therapeutic effects of the parent drug due to its similar pharmacological profile and longer half-life.^[4] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols for **dehydroaripiprazole hydrochloride**, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

Dehydroaripiprazole is a quinolinone derivative. The hydrochloride salt enhances its solubility and stability for formulation purposes.

IUPAC Name: 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride^{[5][6]}

CAS Number: 1008531-60-9^{[1][2][5]}

Molecular Formula: C₂₃H₂₅Cl₂N₃O₂ · HCl^{[1][2]}

2D Structure:



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Caption: 2D chemical structure of **dehydroaripiprazole hydrochloride**.

Physicochemical Data

The following table summarizes key physicochemical properties of **dehydroaripiprazole hydrochloride**.

Property	Value	Reference
Molecular Weight	482.8 g/mol	[1][2][5]
Appearance	Crystalline solid	[1]
Purity	>98%	[1]
Solubility	DMF: 25 mg/ml, DMSO: 20 mg/ml, DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml	[1][2]
λ_{max}	214, 258, 326, 341 nm	[1][2]
SMILES	<chem>C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl.Cl</chem>	[5]
InChIKey	CUQHINIXYQSLAI-UHFFFAOYSA-N	[1][2][5]

Synthesis and Metabolism

Dehydroaripiprazole is primarily formed in vivo through the metabolism of aripiprazole. This biotransformation is catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1][2][7] Due to this metabolic pathway, co-administration of drugs that inhibit or induce these enzymes can affect the plasma concentrations of both aripiprazole and dehydroaripiprazole.[7] While it is a metabolite, dehydroaripiprazole can also be chemically synthesized for research purposes, often involving the condensation of 7-(4-bromobutoxy)-3,4-dihydrocarbostyryl with 1-(2,3-dichlorophenyl)piperazine, a common strategy for aripiprazole and its analogs.[8]



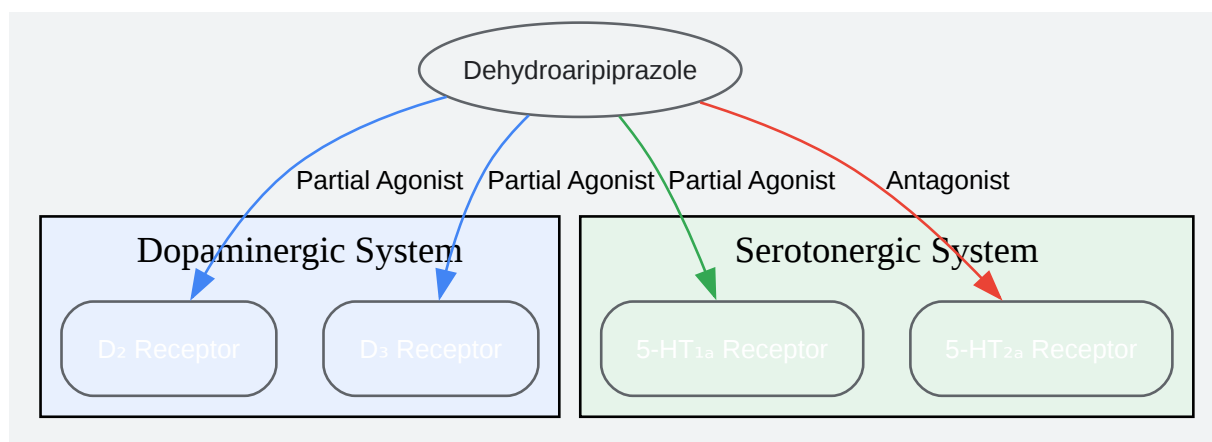
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Caption: Metabolic pathway of aripiprazole to dehydroaripiprazole.

Mechanism of Action

Dehydroaripiprazole shares a similar pharmacological profile with aripiprazole, acting as a "dopamine system stabilizer".^{[3][4]} Its mechanism of action is characterized by:

- **Partial Agonism at Dopamine D₂ and D₃ Receptors:** In environments with excessive dopamine, it acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in low dopamine states, it exhibits agonist activity, stimulating the receptors. This partial agonism is key to its therapeutic effects and favorable side-effect profile.^{[3][9]}
- **Partial Agonism at Serotonin 5-HT_{1a} Receptors:** This activity is thought to contribute to its anxiolytic and antidepressant effects.^{[9][10]}
- **Antagonism at Serotonin 5-HT_{2a} Receptors:** This action is a common feature of atypical antipsychotics and is associated with a lower risk of extrapyramidal symptoms.^[3]
- **Affinity for other receptors:** It also shows affinity for 5-HT_{2b} and 5-HT₇ receptors.^[11]



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Caption: Receptor binding profile of dehydroaripiprazole.

Pharmacokinetics and Quantitative Data

Dehydroaripiprazole has a notably long elimination half-life of approximately 94 hours, which contributes to the sustained therapeutic effect of aripiprazole treatment.^{[4][7]}

Parameter	Value	Reference
Elimination Half-Life	~94 hours	[4][7]
Metabolizing Enzymes	CYP3A4, CYP2D6	[1][7][12]
Receptor Binding Affinity (K _i)	5-HT _{1a} receptor: 4.2 nM	[10]
Inhibitory Concentration (IC ₅₀)	BCRP-mediated uptake: 0.52 μ M	[9]
Inhibitory Concentration (IC ₅₀)	Human MDR1: 1.3 μ M	[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro and in vivo characterization of dehydroaripiprazole.

Vehicle Preparation for Preclinical Studies

Due to its poor water solubility, appropriate vehicle selection is critical for in vivo administration.

Protocol for Intraperitoneal (IP) and Subcutaneous (SC) Injection:[3]

- Vehicle Composition: Sterile saline (0.9% NaCl) containing up to 5% (v/v) DMSO and 5% (v/v) Tween 80.
- Preparation:
 - Weigh the required amount of **dehydroaripiprazole hydrochloride**.
 - First, dissolve the compound in DMSO.
 - Add Tween 80 and mix thoroughly.
 - Gradually add the sterile saline while continuously vortexing or stirring to create a homogenous suspension or solution.
 - The final solution should be clear. If precipitation occurs, slight warming or sonication may be applied.

- Filter the final preparation through a 0.22 μm sterile filter before administration.

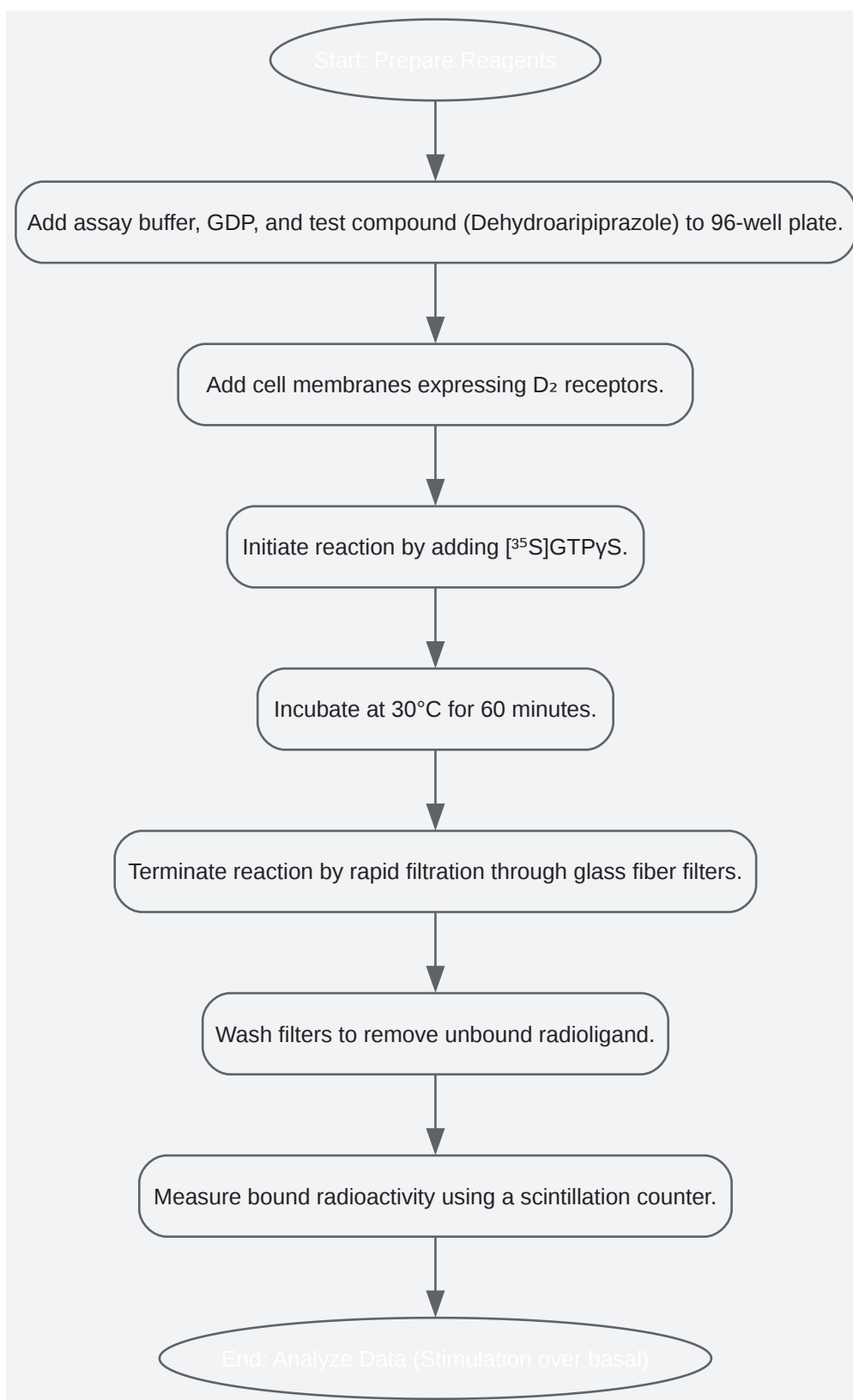
[³⁵S]GTPyS Binding Assay for D₂ Receptor Agonism

This assay is a functional measure of G-protein activation following receptor agonism and is a key method for characterizing the partial agonist activity of dehydroaripiprazole at D₂ receptors.

Materials:[4]

- Cell membranes from a cell line expressing human D₂ receptors (e.g., CHO cells).
- Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA.
- [³⁵S]GTPyS (specific activity ~1250 Ci/mmol).
- Guanosine diphosphate (GDP).
- **Dehydroaripiprazole hydrochloride** and a reference full D₂ agonist (e.g., quinpirole).
- Glass fiber filters and a cell harvester.
- Scintillation counter and scintillation fluid.

Protocol Workflow:



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Caption: Workflow for the $[^{35}\text{S}]$ GTPyS binding assay.

Procedure:[4]

- Prepare serial dilutions of dehydroaripiprazole and the reference full agonist in the assay buffer.
- In a 96-well plate, add the following in order:
 - Assay buffer.
 - GDP to a final concentration of 10 μ M.
 - The test compound (dehydroaripiprazole) or reference agonist at various concentrations.
 - Cell membranes (typically 5-10 μ g of protein per well).
- Initiate the binding reaction by adding [35 S]GTPyS to a final concentration of 0.1 nM.
- Incubate the plate at 30°C for 60 minutes with gentle shaking.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Dry the filters and place them in scintillation vials with scintillation fluid.
- Quantify the amount of bound [35 S]GTPyS using a scintillation counter.
- Data are typically expressed as a percentage of the stimulation observed with a saturating concentration of the full agonist.

This comprehensive guide provides essential technical information on **dehydroaripiprazole hydrochloride**, serving as a valuable resource for researchers in pharmacology and drug development. The detailed data and protocols facilitate further investigation into the therapeutic potential and neurobiological effects of this important active metabolite.

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